

HPLC analysis of "N-(4-Amino-5-methoxy-2-methylphenyl)benzamide"

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Compound of Interest

Compound Name: *N-(4-Amino-5-methoxy-2-methylphenyl)benzamide*

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An Application Note for the HPLC Analysis of **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide**

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical development and quality control. This document provides a detailed application note and protocol for the analysis of **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide**, a chemical intermediate with significance in organic synthesis. The described method is designed for researchers, scientists, and drug development professionals to achieve accurate quantification and purity assessment of this compound.

Introduction

N-(4-Amino-5-methoxy-2-methylphenyl)benzamide (CAS No. 99-21-8) is an organic compound featuring primary amine, amide, and ether functional groups.[1][2] Its chemical structure suggests its utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3] Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide**.

Chemical Properties:

Property	Value
Molecular Formula	C ₁₅ H ₁₆ N ₂ O ₂ [1][2]
Molecular Weight	256.3 g/mol [1][4]
Appearance	Solid[2]
Boiling Point	344.3 °C at 760 mmHg[4]
Density	1.215 g/cm ³ [4]

Experimental Protocol

This section outlines the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis.

Materials and Reagents

- **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide** reference standard (Purity ≥98%)[1][2]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Formic acid (LC-MS grade)
- Trifluoroacetic acid (TFA) (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The conditions provided below are a starting point and may require optimization for specific instrumentation.

Parameter	Condition
HPLC System	Agilent 1290 Infinity LC or equivalent
Column	C18 reversed-phase column (e.g., Luna C18, 150 x 3.0 mm, 3 µm)[5]
Mobile Phase A	Water with 0.1% (v/v) Formic Acid
Mobile Phase B	Acetonitrile with 0.1% (v/v) Formic Acid
Gradient	5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate	0.5 mL/min
Column Temperature	40 °C[6]
Injection Volume	5 µL
Detection Wavelength	254 nm

Standard and Sample Preparation

Standard Solution (100 µg/mL):

- Accurately weigh 10 mg of **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide** reference standard.
- Dissolve in 10 mL of methanol in a 100 mL volumetric flask.
- Dilute to the mark with methanol.
- Perform a 1:10 dilution of the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to obtain a final concentration of 100 µg/mL.

Sample Solution:

- Accurately weigh an appropriate amount of the sample containing **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide**.

- Dissolve in a suitable volume of methanol to achieve a target concentration of approximately 100 µg/mL.
- Filter the solution through a 0.45 µm syringe filter prior to injection.

Results and Discussion

The developed RP-HPLC method provides good separation and quantification of **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide**. The use of a C18 column is effective for retaining the relatively non-polar aromatic compound. A gradient elution is employed to ensure the timely elution of the main peak and any potential impurities with different polarities. Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry if further characterization is needed.^[7]

System Suitability

System suitability tests are performed to ensure the chromatographic system is performing adequately.

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (Asymmetry)	0.8 - 1.5	1.1
Theoretical Plates	> 2000	5500
Relative Standard Deviation (RSD) of Peak Area (n=6)	< 2.0%	0.8%

Linearity

The linearity of the method was assessed by injecting a series of standard solutions at different concentrations.

Concentration (µg/mL)	Peak Area (arbitrary units)
10	125,000
25	310,000
50	620,000
100	1,250,000
150	1,880,000
Correlation Coefficient (R ²)	> 0.999

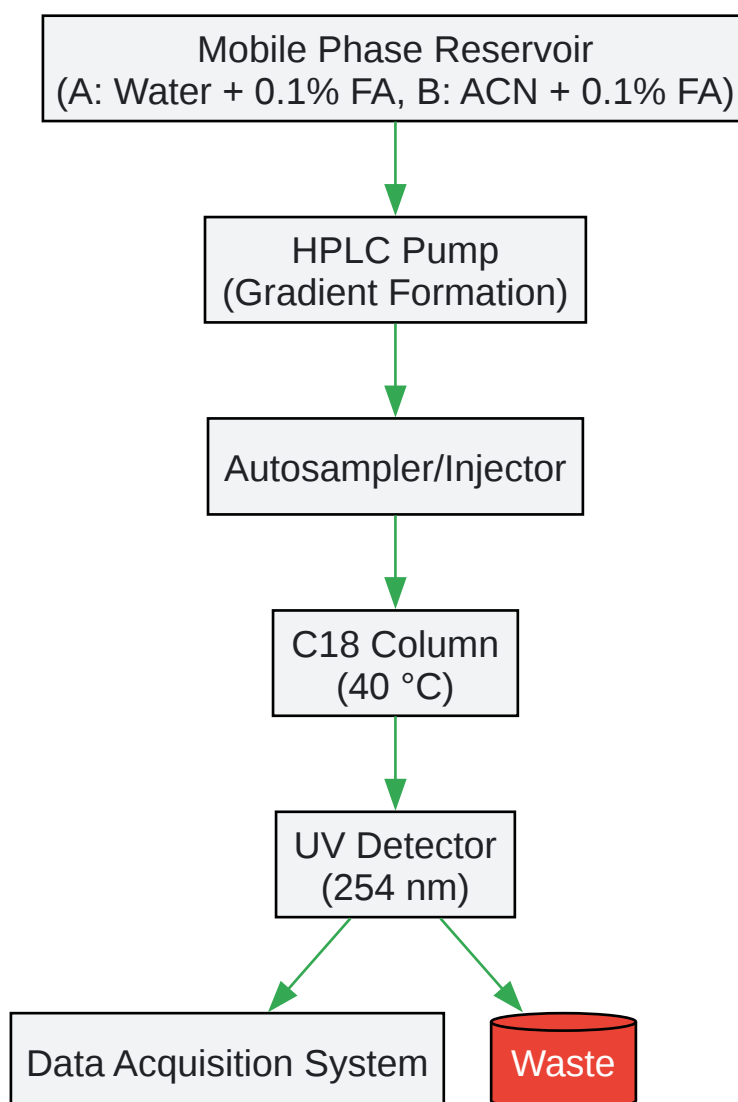
Visualization of Workflows and Systems

To aid in the understanding of the experimental process and the instrumentation, the following diagrams are provided.



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Caption: Experimental workflow for the HPLC analysis of **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide**.



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Caption: Logical relationship of components in the HPLC system.

Conclusion

The described reversed-phase HPLC method is suitable for the quantitative analysis and purity determination of **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide**. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. The provided system suitability and linearity data demonstrate the method's reliability and accuracy, making it a valuable tool for quality control in research and development settings.

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